

Spectroscopic Properties of Patellamide A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Patellamide A is a cyclic octapeptide belonging to the patellamide family of natural products, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). Originally isolated from the ascidian Lissoclinum patella, these compounds are now known to be produced by its cyanobacterial symbiont, Prochloron didemni. Patellamides, including **Patellamide A**, have garnered significant interest in the scientific community due to their unique structural features and diverse biological activities, which include cytotoxicity and the potential to reverse multidrug resistance.

This technical guide provides an in-depth overview of the spectroscopic properties of **Patellamide A**, focusing on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are included to assist researchers in the identification, characterization, and further investigation of this intriguing marine natural product.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition and confirming the molecular weight of natural products like **Patellamide A**. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for the analysis of such cyclic peptides.



Table 1: Mass Spectrometry Data for Patellamide A

| Parameter | Value | Source |
|-------------------------------------|------------------------|-------------|
| Molecular Formula | C35H48N8O6S2 | Calculated |
| Monoisotopic Mass | 760.3142 g/mol | Calculated |
| Precursor Ions ([M+H]+, [M+Na]+) | m/z 761.3215, 783.3034 | Theoretical |
| Major Daughter Ion (SRM) | m/z 725 | [1][2] |
| Precursor lons for SRM | m/z 743, 763 | [1] |

Note: The molecular formula and monoisotopic mass are based on the established structure of **Patellamide A**. The precursor ions in Selective Reaction Monitoring (SRM) may represent different adducts or charge states of the parent molecule.

Experimental Protocol: Mass Spectrometry

The following is a representative protocol for the analysis of **Patellamide A** using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).

1. Sample Preparation:

- Patellamide A is typically extracted from its natural source using methanol, followed by purification steps such as partitioning and silica gel chromatography[2].
- For analysis, a purified sample is dissolved in an appropriate solvent, such as methanol, to a concentration of approximately 0.4 mg/L[2].

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., Microsorb-MV, Varian)[1].
- Mobile Phase: A gradient of methanol and water, each containing 0.1% formic acid[1].



- Gradient: An initial 50:50 mixture of methanol and water, increasing to 95% methanol over 15 minutes, followed by a 10-minute hold at 95% methanol[1].
- 3. Mass Spectrometry Conditions:
- Instrument: An ion trap mass spectrometer (e.g., ThermoFinnigan LCQ Classic) is suitable for this analysis[1].
- Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode[1].
- Analysis Mode: For targeted analysis and enhanced sensitivity, Selective Reaction
 Monitoring (SRM) can be employed. This involves selecting specific precursor ions (e.g., m/z
 743 and 763 for Patellamide A) and monitoring for a characteristic daughter ion (m/z 725)
 [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the structural elucidation of complex organic molecules like **Patellamide A**. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall three-dimensional structure of the molecule. While specific tabulated data from the original structure elucidation papers were not found in recent literature, the use of ¹H and ¹³C NMR for the positive identification of **Patellamide A** is well-documented[1][2]. For illustrative purposes, ¹³C NMR data for the closely related Patellamide G is presented below, as found in the SpectraBase database.

Table 2: 13C NMR Chemical Shift Data for Patellamide G (Illustrative)



| Atom Number | Chemical Shift (ppm) |
|-------------|----------------------|
| 1 | 172.5 |
| 2 | 59.7 |
| 3 | 68.1 |
| 4 | 19.8 |
| 5 | 170.2 |
| | |

Note: This data is for Patellamide G and is provided as a reference. The chemical shifts for **Patellamide A** would be similar but may vary due to structural differences.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR data for cyclic peptides like **Patellamide A**.

1. Sample Preparation:

• A purified sample of **Patellamide A** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.

2. NMR Instrument:

 A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

3. 1D NMR Experiments:

- ¹H NMR: A standard proton NMR experiment is performed to obtain information about the chemical environment of the hydrogen atoms.
- ¹³C NMR: A standard carbon NMR experiment, often with proton decoupling, is performed to identify the number and types of carbon atoms.



4. 2D NMR Experiments:

- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues.
- TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (amino acid residue).
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the sequence of amino acid residues and the overall macrocyclic structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional conformation of the peptide.

Experimental Workflow for Spectroscopic Analysis of Patellamide A

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of **Patellamide A**.



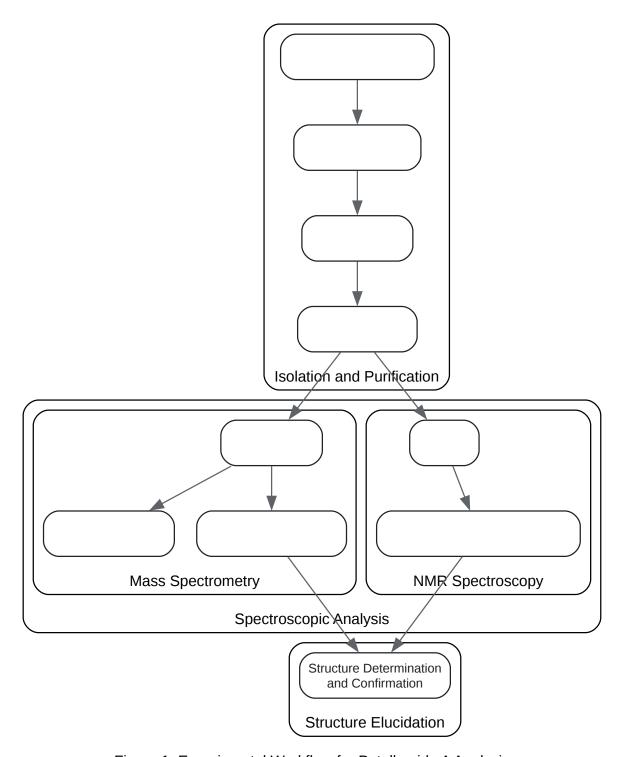


Figure 1: Experimental Workflow for Patellamide A Analysis

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Figure 1: Experimental Workflow for Patellamide A Analysis



Signaling Pathways

While **Patellamide A** is known for its cytotoxic properties, detailed signaling pathways directly modulated by this compound are still an active area of research. Its ability to reverse multidrug resistance suggests an interaction with efflux pumps like P-glycoprotein, although the precise mechanism is not fully elucidated. Further studies are required to delineate the specific intracellular signaling cascades affected by **Patellamide A** that lead to its biological activities.

Conclusion

The spectroscopic analysis of **Patellamide A**, through the combined application of mass spectrometry and NMR spectroscopy, has been instrumental in its discovery and structural characterization. This technical guide provides a foundational understanding of the key spectroscopic data and analytical methodologies pertinent to this fascinating marine natural product. It is anticipated that this information will serve as a valuable resource for researchers engaged in the study of patellamides and other cyclic peptides, facilitating further exploration of their chemical and biological properties for potential applications in drug development.

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References

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- 2. Patellamide A and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella PMC [pmc.ncbi.nlm.nih.gov]
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